molecular formula C12H15BrO B3314878 2-Bromo-4-(2-ethoxyphenyl)-1-butene CAS No. 951889-88-6

2-Bromo-4-(2-ethoxyphenyl)-1-butene

Cat. No. B3314878
CAS RN: 951889-88-6
M. Wt: 255.15 g/mol
InChI Key: BMOSNHFJABXGJR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely include a bromine atom attached to the second carbon in the butene chain, an ethoxyphenyl group attached to the fourth carbon, and a double bond between the first and second carbons in the butene chain .


Chemical Reactions Analysis

This compound could potentially undergo various chemical reactions due to the presence of the bromine atom and the double bond in the butene chain. For instance, it could participate in elimination reactions, substitution reactions, or addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the bromine atom could make it relatively heavy and polar, while the ethoxyphenyl group could contribute to its aromaticity .

Scientific Research Applications

Synthetic Applications and Reaction Studies

  • Heterodimerization of Olefins : Research has shown that brominated olefins, similar in structure to 2-Bromo-4-(2-ethoxyphenyl)-1-butene, are pivotal in heterodimerization reactions, which are essential for the synthesis of complex organic molecules. These reactions, under the influence of specific catalysts and conditions, offer pathways to produce compounds with potential pharmaceutical applications, demonstrating the utility of brominated olefins in creating functionally diverse organic molecules (RajanBabu et al., 2003).

  • Building Blocks for Molecular Electronics : Aryl bromides, structurally related to 2-Bromo-4-(2-ethoxyphenyl)-1-butene, are identified as crucial precursors for the development of molecular wires and electronic materials. These compounds undergo efficient transformations to form oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, highlighting their significance in the advancement of molecular electronics and their potential in creating conductive pathways in nanoscale devices (Stuhr-Hansen et al., 2005).

  • Organic Synthesis Building Blocks : The reactivity of brominated butenones, akin to 2-Bromo-4-(2-ethoxyphenyl)-1-butene, with various reagents showcases their utility as building blocks in organic synthesis. These compounds participate in reactions leading to the formation of heterocycles and carbocycles, offering insights into the development of novel synthetic routes and methodologies for producing complex organic structures (Westerlund et al., 2001).

  • Synthesis of Conjugated Polymers : Brominated compounds are integral in the synthesis of conjugated diblock copolymers, demonstrating a single catalyst's ability to mediate distinct living polymerizations. This research underscores the importance of brominated intermediates in polymer science, paving the way for the development of materials with novel properties and applications (Wu et al., 2012).

Mechanism of Action

The mechanism of action would depend on the specific reaction this compound is involved in. For example, in an elimination reaction, the bromine atom could leave, resulting in the formation of a new double bond .

properties

IUPAC Name

1-(3-bromobut-3-enyl)-2-ethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c1-3-14-12-7-5-4-6-11(12)9-8-10(2)13/h4-7H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOSNHFJABXGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CCC(=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301274384
Record name 1-(3-Bromo-3-buten-1-yl)-2-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(2-ethoxyphenyl)-1-butene

CAS RN

951889-88-6
Record name 1-(3-Bromo-3-buten-1-yl)-2-ethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951889-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromo-3-buten-1-yl)-2-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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